

potential off-target effects of LY 345899 to consider

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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Technical Support Center: LY345899

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY345899. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of LY345899?

The primary and well-documented off-target effect of LY345899 is the inhibition of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), the cytosolic counterpart to its intended target, MTHFD2.^{[1][2][3]} It is crucial to consider that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2.^{[3][4]}

Q2: What are the reported potencies of LY345899 against MTHFD1 and MTHFD2?

LY345899 exhibits differential inhibitory activity against MTHFD1 and MTHFD2. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are consistently reported in the literature.

Data Summary: LY345899 Inhibitory Potency

Target	IC50	Ki	Reference
MTHFD1	96 nM	18 nM	
MTHFD2	663 nM	Not Reported	

Q3: What are the potential downstream consequences of inhibiting both MTHFD1 and MTHFD2?

Inhibition of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) arms of one-carbon metabolism can have significant effects on cellular homeostasis. These may include:

- **Disruption of Nucleotide Synthesis:** Both pathways contribute to the generation of one-carbon units required for purine and thymidylate synthesis. Dual inhibition can lead to a more profound depletion of these essential building blocks for DNA and RNA synthesis.
- **Alterations in Redox Homeostasis:** MTHFD enzymes are involved in the production of NADPH, which is critical for maintaining cellular redox balance. Inhibition of these enzymes can lead to increased oxidative stress.
- **Perturbation of Amino Acid Metabolism:** The one-carbon cycle is interconnected with amino acid metabolism, particularly the serine-glycine conversion.

Q4: Has LY345899 been profiled against a broader panel of kinases or other enzymes?

Publicly available literature does not contain comprehensive data from broad panel screens, such as a KINOMEScan, for LY345899. Therefore, its selectivity beyond MTHFD1 and MTHFD2 has not been fully characterized in the public domain. Researchers should be aware of the possibility of interactions with other unforeseen targets.

Q5: Are there any reported in vivo toxicity data for LY345899?

In a colorectal cancer patient-derived xenograft (PDX) mouse model, LY345899 administered at 10 mg/kg intraperitoneally five days a week for four weeks did not result in statistically significant weight loss or other signs of acute or delayed toxicity. However, comprehensive preclinical toxicology data are not widely available.

Troubleshooting Guides

Issue: Unexpected or inconsistent cellular phenotypes are observed with LY345899 treatment.

This could be due to the off-target inhibition of MTHFD1 or other unknown off-targets.

Troubleshooting Steps:

- **Validate On-Target Engagement:** Confirm that LY345899 is engaging MTHFD2 in your experimental system using a technique like the Cellular Thermal Shift Assay (CETSA).
- **Use a More Selective MTHFD2 Inhibitor:** If available, compare the phenotype induced by LY345899 with that of a more selective MTHFD2 inhibitor to dissect the contributions of MTHFD1 versus MTHFD2 inhibition.
- **Genetic Knockdown/Knockout:** Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out MTHFD2 and/or MTHFD1. Compare the resulting phenotype to that observed with LY345899 treatment. A discrepancy may indicate off-target effects.
- **Dose-Response Analysis:** Use the lowest effective concentration of LY345899 to minimize potential off-target effects. A significant separation between the concentration required for the on-target effect and the concentration causing the unexpected phenotype can suggest an off-target liability.

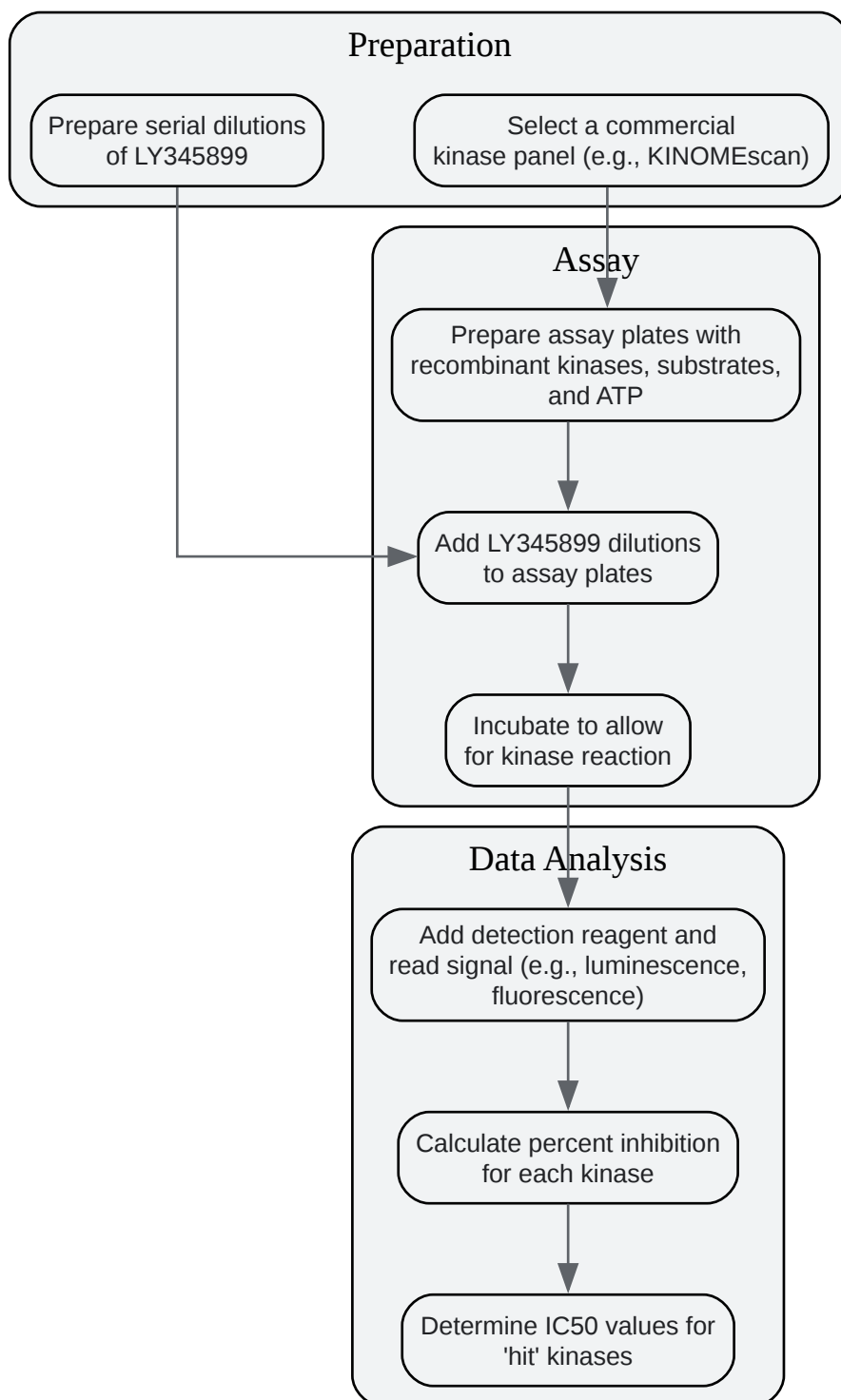
Issue: How to experimentally assess the potential for off-target effects of LY345899 in our system?

To proactively investigate the off-target profile of LY345899, consider the following experimental approaches.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (General Workflow)

This protocol outlines a general method for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

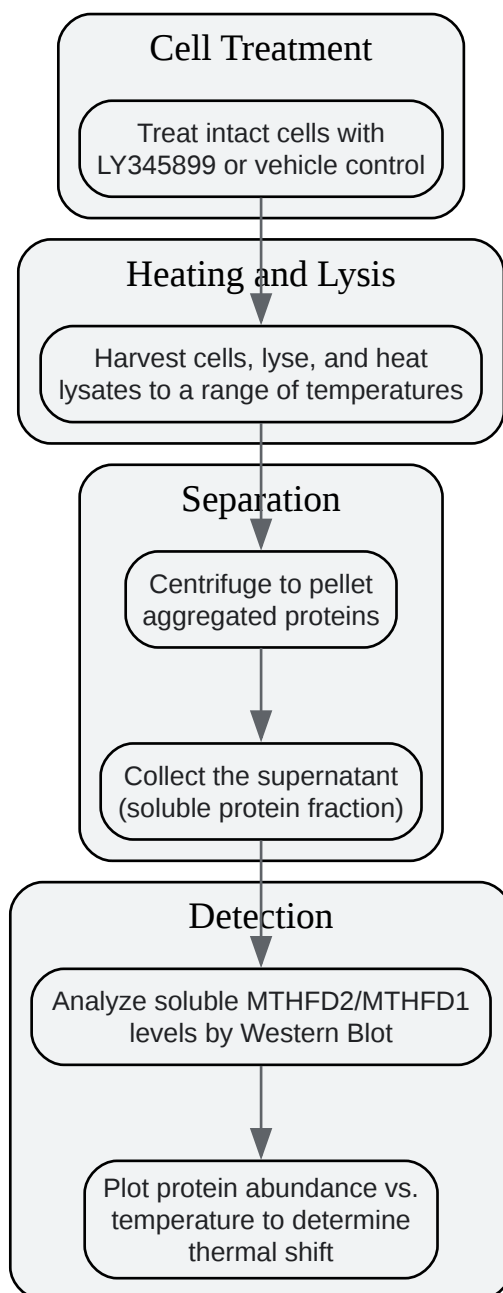


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Caption: General workflow for kinase selectivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target in a cellular environment.

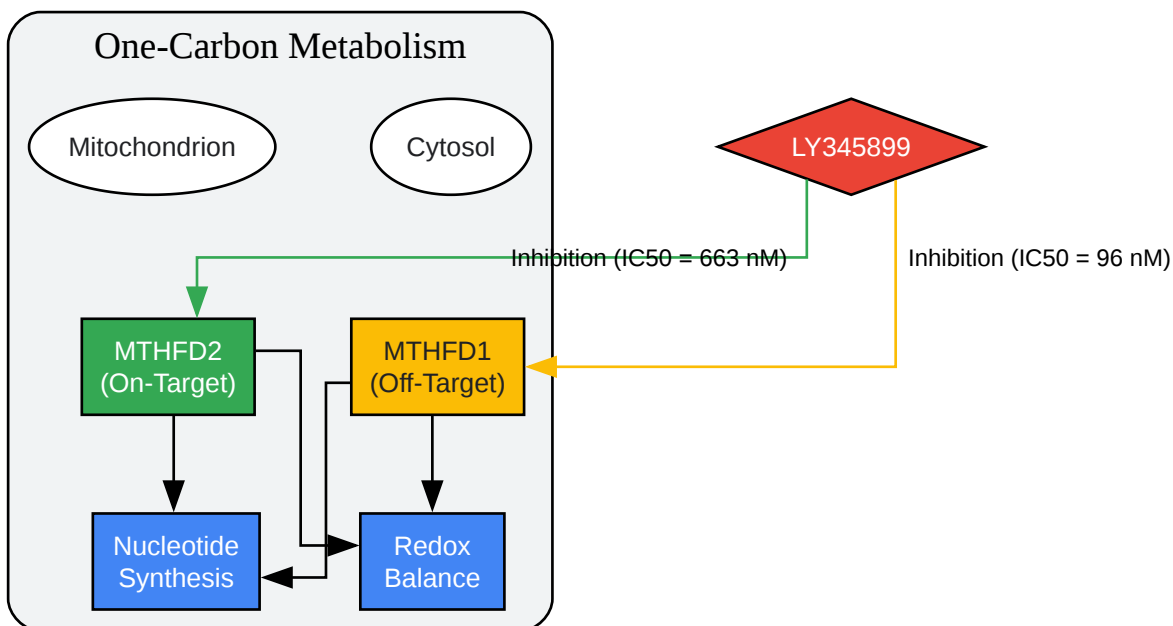


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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Visualizing the On-Target and Off-Target Effects of LY345899

The following diagram illustrates the known interactions of LY345899 within the one-carbon metabolism pathway.



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Caption: Known inhibitory actions of LY345899.

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